molecular formula C20H16N4OS B6074335 2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B6074335
M. Wt: 360.4 g/mol
InChI Key: GVYGGZQGWOANIO-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-5-(thiophen-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex heterocyclic compound. It features a tetrahydroisoquinoline moiety fused with a pyridopyrimidinone core and a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-5-(thiophen-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 1,2,3,4-tetrahydroisoquinoline with a thiophene derivative, followed by cyclization with a pyrimidine precursor under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-5-(thiophen-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further explored for their biological activities.

Scientific Research Applications

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-5-(thiophen-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-5-(thiophen-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with a similar core structure.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties.

    Pyridopyrimidinones: A class of compounds with a similar fused ring system.

Uniqueness

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-5-(thiophen-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to its combination of structural features, which confer distinct biological and chemical properties. Its multi-functional nature makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-thiophen-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-19-17-16(15-7-10-26-12-15)5-8-21-18(17)22-20(23-19)24-9-6-13-3-1-2-4-14(13)11-24/h1-5,7-8,10,12H,6,9,11H2,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYGGZQGWOANIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=NC=CC(=C4C(=O)N3)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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